molecular formula C9H16N2O3S B082963 Ethylenediamine p-toluenesulphonate CAS No. 14034-59-4

Ethylenediamine p-toluenesulphonate

Cat. No. B082963
CAS RN: 14034-59-4
M. Wt: 232.3 g/mol
InChI Key: HVCCFMAPGCBCHZ-UHFFFAOYSA-N
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Description

Ethylenediamine p-toluenesulphonate is an organic compound used as a building block for the production of many other chemical products . It has the molecular formula C9H16N2O3S .


Synthesis Analysis

A paper titled “Synthesis and Structural Analysis of the Diaquabis(ethylenediamine)nickel(II) Bis(p-toluenesulfonate) Monohydrate” provides some insights into the synthesis of compounds related to Ethylenediamine p-toluenesulphonate . The paper discusses the synthesis of a compound where ethylenediamine acts as a ligand to a nickel(II) center, with p-toluenesulfonate acting as the counterion .


Molecular Structure Analysis

The molecular structure of Ethylenediamine p-toluenesulphonate can be found in databases like PubChem . It is also mentioned in the paper “Synthesis and Structural Analysis of the Diaquabis(ethylenediamine)nickel(II) Bis(p-toluenesulphonate) Monohydrate” where the structure of a related compound is discussed .


Physical And Chemical Properties Analysis

Ethylenediamine p-toluenesulphonate’s physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

  • Analysis and Separation of Complexes : Ethylenediamine p-toluenesulphonate has been used in the analysis of amino acid cobalt (III) bis(ethylenediamine) complexes using high-performance liquid chromatography (HPLC), demonstrating the impact of amino acid side chains on retention mechanisms in the analysis process (Buckingham, Clark, Taskera, & Hearn, 1981).

  • Pain Palliation in Cancer : The compound has shown effectiveness in palliating metastatic bone pain, especially in patients with breast cancer and hormone-refractory prostate cancer. The use of 177Lu-labeled ethylenediamine-N,N,N',N'-tetrakis methylene phosphonic acid (177Lu-EDTMP) has demonstrated considerable efficacy in reducing pain and improving quality of life (Yuan et al., 2013).

  • Chelation of Metal Ions : Ethylenediamine derivatives have been explored as potent chelators for metal ions. These compounds form efficient chelate rings with metal ions, making them valuable in various applications requiring metal ion chelation (Gałęzowska et al., 2009).

  • Catalysis and Chemical Reactions : The use of ethylenediamine in catalyst preparation for hydrogenation and hydrodenitrogenation reactions has shown significant improvements in conversion rates, suggesting its utility in enhancing catalytic processes (Magarelli et al., 2003).

  • Inhibition of Cell Death : Ethylenediamine tetramethylene phosphonic acid has been studied for its role in inhibiting cell death associated with radioactive agents in osteosarcoma cells, highlighting its potential therapeutic applications (Xu et al., 2022).

  • Biodegradable Chelating Agents : As a chelating agent, ethylenediamine derivatives have been investigated for their biodegradability and environmental impact, with significant implications for industrial, agricultural, and domestic applications (Pinto, Neto, & Soares, 2014).

Safety And Hazards

Ethylenediamine, a component of Ethylenediamine p-toluenesulphonate, is known to be a contact sensitizer capable of producing local and generalized reactions . It is toxic in contact with skin and causes severe skin burns and eye damage. It may cause respiratory irritation, an allergic skin reaction, and allergy or asthma symptoms if inhaled. It is harmful if swallowed or if inhaled .

properties

IUPAC Name

ethane-1,2-diamine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C2H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4/h2-5H,1H3,(H,8,9,10);1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCCFMAPGCBCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14034-59-4
Record name 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14034-59-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50930767
Record name 4-Methylbenzene-1-sulfonic acid--ethane-1,2-diamine (1/1)
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Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylenediamine p-toluenesulphonate

CAS RN

7294-10-2, 14034-59-4
Record name 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:?)
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Record name Ethylenediamine p-toluenesulphonate
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Record name 1,2-Ethanediamine 4-methylbenzenesulfonate (1:1)
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Record name NSC14086
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Record name 4-Methylbenzene-1-sulfonic acid--ethane-1,2-diamine (1/1)
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Record name Ethylenediamine p-toluenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Rasmussen, K Jorgensen - Acta Chem. Scand, 1968 - actachemscand.org
At 25 C in a medium of 1 M ionic strength (mainly NaC104) the formation constants for palladium (II) ammonia complexes have been determined: logX1= 9.6, logÍL2= 8.9, bgüC3= 7.5 …
Number of citations: 134 actachemscand.org

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